molecular formula C11H11FO B11926588 2-(2-Fluorophenyl)pent-4-yn-2-ol

2-(2-Fluorophenyl)pent-4-yn-2-ol

Cat. No.: B11926588
M. Wt: 178.20 g/mol
InChI Key: AXMZJKCBQNGVRT-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)pent-4-yn-2-ol is an organic compound with the molecular formula C11H11FO It is characterized by the presence of a fluorophenyl group attached to a pentyn-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)pent-4-yn-2-ol typically involves the reaction of 2-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)pent-4-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 2-(2-fluorophenyl)pent-4-yn-2-one.

    Reduction: Formation of 2-(2-fluorophenyl)pent-4-en-2-ol or 2-(2-fluorophenyl)pentan-2-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)pent-4-yn-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)pent-4-yn-2-ol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)pent-4-yn-2-ol
  • 2-(2-Bromophenyl)pent-4-yn-2-ol
  • 2-(2-Methylphenyl)pent-4-yn-2-ol

Comparison: 2-(2-Fluorophenyl)pent-4-yn-2-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

2-(2-fluorophenyl)pent-4-yn-2-ol

InChI

InChI=1S/C11H11FO/c1-3-8-11(2,13)9-6-4-5-7-10(9)12/h1,4-7,13H,8H2,2H3

InChI Key

AXMZJKCBQNGVRT-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC=CC=C1F)O

Origin of Product

United States

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